

Spectroscopic Profile of 4-Methyl-4'-nitrobenzophenone: An In-depth Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *4-Methoxy-4'-nitrobenzophenone*

Cat. No.: *B074573*

[Get Quote](#)

For the attention of Researchers, Scientists, and Drug Development Professionals.

This technical guide provides a comprehensive overview of the spectroscopic data for 4-Methyl-4'-nitrobenzophenone, a substituted benzophenone derivative of interest in organic synthesis and materials science. This document collates available data from Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C), and Mass Spectrometry (MS). Detailed experimental protocols for these analytical techniques are also provided to facilitate the replication and verification of these findings.

It is important to note that while the request specified "**4-Methoxy-4'-nitrobenzophenone**," the available spectroscopic data robustly corresponds to 4-Methyl-4'-nitrobenzophenone. This guide proceeds with the data for the latter, a close structural analog.

Core Spectroscopic Data

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of 4-Methyl-4'-nitrobenzophenone.

Table 1: Infrared (IR) Spectroscopy Data

Wavenumber (cm ⁻¹)	Interpretation
1652	C=O (Ketone) stretching
1600	Aromatic C=C stretching
1520	Asymmetric N-O stretching (NO ₂)
1353	Symmetric N-O stretching (NO ₂)
1315	C-H bending
732	C-H out-of-plane bending

Table 2: ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy Data (400 MHz, CDCl₃)

Chemical Shift (δ , ppm)	Multiplicity	Integration	Coupling Constant (J, Hz)	Assignment
8.34–8.32	m	2H	-	Protons ortho to NO ₂ group
7.93–7.90	m	2H	-	Protons meta to NO ₂ group
7.71	d	2H	8.4	Protons ortho to C=O (on methyl- substituted ring)
7.32	d	2H	8.0	Protons meta to C=O (on methyl- substituted ring)
2.47	s	3H	-	Methyl group protons (-CH ₃)

Table 3: ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy Data (100 MHz, CDCl₃)

Chemical Shift (δ , ppm)	Assignment
194.53	C=O (Ketone carbon)
149.67	Carbon bearing the NO_2 group
144.60	Quaternary carbon attached to the methyl group
143.33	Quaternary carbon of the nitro-substituted ring attached to the ketone
133.63	Aromatic CH
130.57	Aromatic CH
130.34	Aromatic CH
129.40	Aromatic CH
123.50	Aromatic CH ortho to the NO_2 group
21.77	$-\text{CH}_3$ (Methyl carbon)

Table 4: Mass Spectrometry (GC-MS) Data

m/z	Interpretation
241	$[\text{M}]^+$ (Molecular ion)
119	Fragment ion
91	Fragment ion

Experimental Protocols

The following are detailed methodologies for the key spectroscopic analyses cited.

Infrared (IR) Spectroscopy

Sample Preparation (KBr Pellet Method):

- A small amount of the solid sample (1-2 mg) is finely ground with approximately 200 mg of dry potassium bromide (KBr) in an agate mortar.
- The mixture is then transferred to a pellet-forming die.
- The die is placed under high pressure (typically 8-10 tons) in a hydraulic press to form a thin, transparent pellet.
- The KBr pellet is placed in the sample holder of the FT-IR spectrometer for analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

- Approximately 5-10 mg of the 4-Methyl-4'-nitrobenzophenone sample is dissolved in about 0.6-0.7 mL of deuterated chloroform (CDCl_3) containing tetramethylsilane (TMS) as an internal standard.
- The solution is transferred to a 5 mm NMR tube.

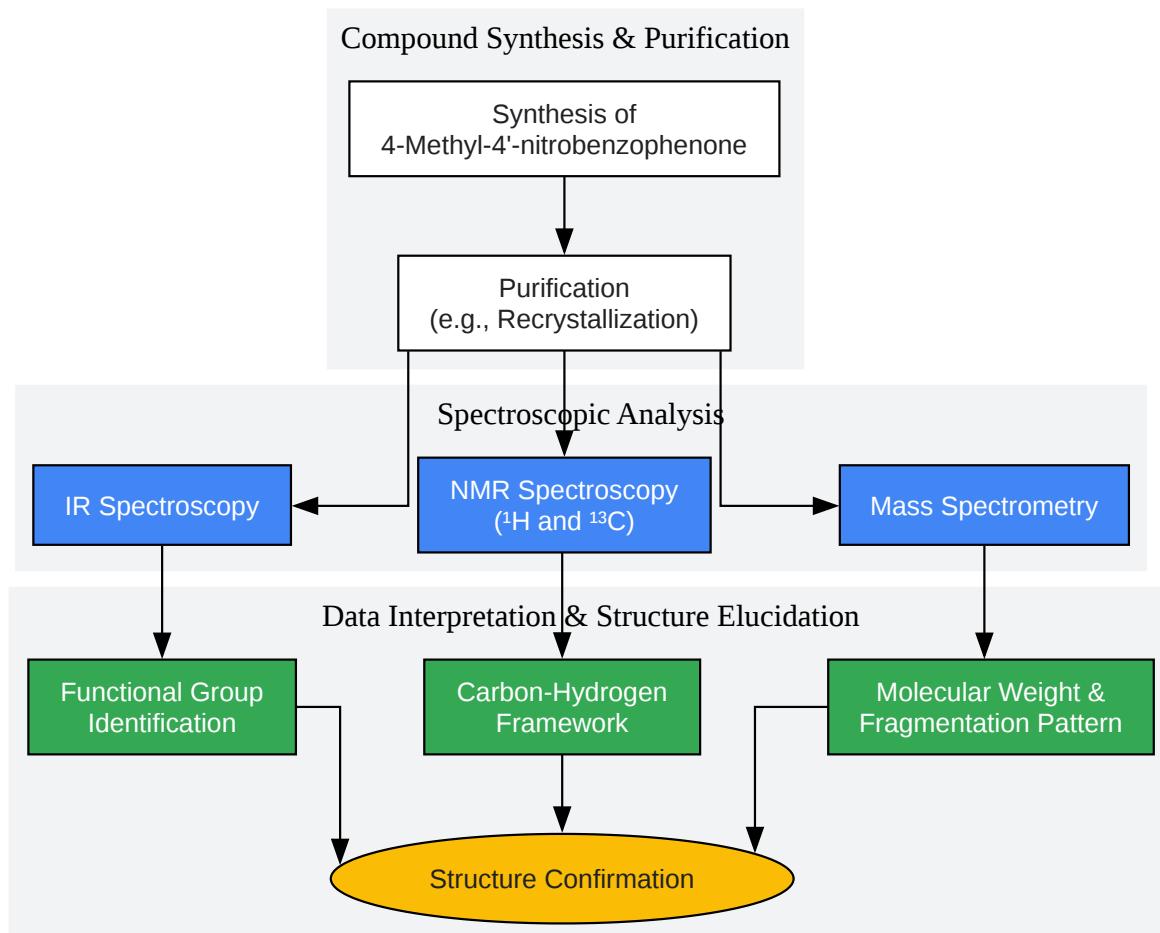
^1H NMR Spectroscopy:

- Instrument: 400 MHz NMR Spectrometer
- Solvent: CDCl_3
- Standard: Tetramethylsilane (TMS)
- Parameters: Standard acquisition parameters for ^1H NMR are used, including a sufficient number of scans to obtain a good signal-to-noise ratio.

^{13}C NMR Spectroscopy:

- Instrument: 100 MHz NMR Spectrometer
- Solvent: CDCl_3
- Standard: Tetramethylsilane (TMS)

- Parameters: A proton-decoupled pulse sequence is used to obtain a spectrum with single lines for each unique carbon atom.


Mass Spectrometry

Gas Chromatography-Mass Spectrometry (GC-MS):

- A dilute solution of the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) is prepared.
- The solution is injected into the gas chromatograph, where the compound is vaporized and separated from the solvent and any impurities on a capillary column.
- The separated compound then enters the mass spectrometer.
- Ionization:** Electron Impact (EI) ionization is typically used, where high-energy electrons bombard the sample molecules, leading to the formation of a molecular ion and characteristic fragment ions.
- Mass Analysis:** The ions are accelerated and separated based on their mass-to-charge (m/z) ratio by a mass analyzer.
- Detection:** A detector records the abundance of each ion, generating a mass spectrum.

Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow for the structural characterization of an organic compound using the spectroscopic methods described.

[Click to download full resolution via product page](#)

Caption: Workflow for Spectroscopic Analysis of 4-Methyl-4'-nitrobenzophenone.

- To cite this document: BenchChem. [Spectroscopic Profile of 4-Methyl-4'-nitrobenzophenone: An In-depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b074573#spectroscopic-data-of-4-methoxy-4-nitrobenzophenone>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com